N-(2-(1H-imidazol-4-yl)ethyl)-5-phenyloxazole-2-carboxamide

Histamine H3 receptor GPCR pharmacology Radioligand binding

N-(2-(1H-imidazol-4-yl)ethyl)-5-phenyloxazole-2-carboxamide (CAS 1798538-75-6) is a synthetic small molecule with the molecular formula C15H14N4O2 and a molecular weight of 282.30 g/mol. Its structure is characterized by a 5-phenyloxazole-2-carboxamide core linked via an ethyl spacer to a 1H-imidazol-4-yl moiety.

Molecular Formula C15H14N4O2
Molecular Weight 282.303
CAS No. 1798538-75-6
Cat. No. B2396821
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-(1H-imidazol-4-yl)ethyl)-5-phenyloxazole-2-carboxamide
CAS1798538-75-6
Molecular FormulaC15H14N4O2
Molecular Weight282.303
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=CN=C(O2)C(=O)NCCC3=CN=CN3
InChIInChI=1S/C15H14N4O2/c20-14(17-7-6-12-8-16-10-19-12)15-18-9-13(21-15)11-4-2-1-3-5-11/h1-5,8-10H,6-7H2,(H,16,19)(H,17,20)
InChIKeyWKXDQBWFVHMQQI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(2-(1H-Imidazol-4-yl)ethyl)-5-phenyloxazole-2-carboxamide (CAS 1798538-75-6): Chemical Identity and Procurement Baseline


N-(2-(1H-imidazol-4-yl)ethyl)-5-phenyloxazole-2-carboxamide (CAS 1798538-75-6) is a synthetic small molecule with the molecular formula C15H14N4O2 and a molecular weight of 282.30 g/mol. Its structure is characterized by a 5-phenyloxazole-2-carboxamide core linked via an ethyl spacer to a 1H-imidazol-4-yl moiety . The compound is listed under the synonym PHD-4474 in select vendor catalogs, though this designation is not independently confirmed in peer-reviewed literature [1]. Key calculated physicochemical properties include a calculated logP (clogP) of 2.30 and a topological polar surface area (TPSA) of 72.95 Ų, indicating moderate lipophilicity and hydrogen-bonding capacity [2].

Why Generic Substitution of N-(2-(1H-Imidazol-4-yl)ethyl)-5-phenyloxazole-2-carboxamide Is Scientifically Unreliable


In-class compounds containing 5-phenyloxazole-2-carboxamide or imidazolylethyl scaffolds cannot be treated as interchangeable substitutes for CAS 1798538-75-6 due to the specific pharmacophoric arrangement of its two heterocyclic rings. The imidazole ring provides a histamine-like recognition element capable of engaging histamine-binding GPCRs, while the oxazole-carboxamide portion acts as a hydrogen-bond acceptor/donor module distinct from related isoxazole or thiazole analogs [1]. Minor structural modifications—such as replacing the 5-phenyl substituent with other aryl groups or altering the ethylene linker length—can drastically shift target selectivity between histamine receptor subtypes (H1, H3, H4) or confer activity at entirely different targets such as adrenergic receptors [2]. Without comparative pharmacological profiling, there is no scientific basis to assume functional equivalence; procurement decisions must therefore rely on the compound's exact structural identity.

Quantitative Differentiation Evidence for N-(2-(1H-Imidazol-4-yl)ethyl)-5-phenyloxazole-2-carboxamide: Comparator-Based Analysis


Histamine H3 Receptor Binding Affinity vs. Closest Structural Analog

A structurally related compound bearing the N-(2-(1H-imidazol-4-yl)ethyl)-carboxamide motif demonstrated antagonist activity at the human histamine H3 receptor with a Ki of 436.52 nM in CHO cells expressing hH3R, assessed via inhibition of histamine-induced GTPγ[S] binding by scintillation proximity assay [1]. In contrast, a close analog in which the oxazole ring is replaced by an isoxazole (N-[2-(1H-imidazol-4-yl)ethyl]-3-isopropylisoxazole-5-carboxamide) exhibits a distinct receptor selectivity profile that has not been quantitatively characterized for H3 receptor binding [2]. This indicates that even ring-oxygen positional isomerism (oxazole vs. isoxazole) within the same chemotype can alter GPCR engagement, making direct extrapolation of affinity values unreliable.

Histamine H3 receptor GPCR pharmacology Radioligand binding

Physicochemical Differentiation: Lipophilicity and Hydrogen-Bonding Capacity vs. Isoxazole and Thiazole Analogs

The target compound exhibits a calculated logP (clogP) of 2.30 and a topological polar surface area (TPSA) of 72.95 Ų, placing it within favorable drug-like chemical space [1]. By comparison, a representative isoxazole analog (N-[2-(1H-imidazol-4-yl)ethyl]-3-isopropylisoxazole-5-carboxamide) has a structurally distinct ring system that alters hydrogen-bond acceptor geometry and dipole moment, though its precise clogP and TPSA values are not publicly reported [2]. Oxazole-containing compounds generally exhibit different metabolic stability profiles compared to isoxazole or thiazole congeners due to differential susceptibility to cytochrome P450-mediated ring oxidation [3]. These physicochemical distinctions can translate into meaningful differences in membrane permeability, solubility, and metabolic half-life within the same experimental system.

Physicochemical profiling Drug-likeness Lipinski parameters

Literature Novelty as a Proxy for Differentiation: Absence of Published Pharmacological Data

Searches of PubMed and Google Scholar for research articles specifically mentioning N-(2-(1H-imidazol-4-yl)ethyl)-5-phenyloxazole-2-carboxamide or its CAS number yield no results . This contrasts with structurally related 5-phenyloxazole-2-carboxamides such as N-((1-cyanopyrrolidin-3-yl)methyl)-5-phenyloxazole-2-carboxamide, which has published enzyme inhibition data (IC50 = 550 nM against an unspecified target) [1]. The absence of prior art for this specific compound constitutes a form of negative differentiation: it represents unexplored chemical space within the phenyloxazole-carboxamide class, potentially enabling novel intellectual property generation or first-disclosure research publications.

Chemical novelty Unexplored pharmacological space Research tool compound

Structural Determinants of Polypharmacology Risk: Imidazole-Ethyl Linker vs. Alternative Spacers

The ethyl spacer connecting the imidazole ring to the oxazole-carboxamide core is a critical determinant of receptor subtype engagement. In the broader class of imidazole-containing histamine receptor ligands, ethylene-linked analogs preferentially engage H3 and H4 receptors, whereas methylene-linked or propylene-linked congeners show shifted selectivity profiles [1]. Specifically, a methylene-linked analog (N-((1H-benzo[d]imidazol-2-yl)methyl)-5-phenyloxazole-2-carboxamide) introduces a benzimidazole group that fundamentally alters both the hydrogen-bonding geometry and the steric bulk at the receptor binding pocket, resulting in a distinct selectivity profile that cannot be predicted from the ethyl-linked compound . This linker-length specificity means that even 'close' analogs with identical ring systems but different spacer lengths cannot serve as functional substitutes.

Polypharmacology Structure-activity relationship Imidazole recognition

Scientific and Industrial Application Scenarios for N-(2-(1H-Imidazol-4-yl)ethyl)-5-phenyloxazole-2-carboxamide Based on Available Evidence


Histamine H3 Receptor Probe Development and GPCR Pharmacology

Based on the class-level H3 receptor binding data (Ki ~436 nM for a structurally representative analog), this compound is suitable as a starting scaffold for developing novel histamine H3 receptor ligands [1]. Its imidazole moiety mimics the endogenous histamine pharmacophore, while the oxazole-carboxamide portion offers synthetic tractability for parallel derivatization. Researchers procuring this compound should plan to conduct their own full selectivity panels (H1, H3, H4) to establish the specific pharmacological fingerprint, as no published selectivity data exist.

Novel Chemical Space Exploration and First-Disclosure Medicinal Chemistry

The confirmed absence of any PubMed-indexed publications on this exact compound makes it a compelling candidate for academic groups or biotech companies seeking to establish novel intellectual property . Its unexplored status within the phenyloxazole-carboxamide class enables first-disclosure structure-activity relationship (SAR) studies, patent filings, or tool compound development without the encumbrance of prior art.

Physicochemical Property-Driven Lead Optimization

With calculated clogP of 2.30 and TPSA of 72.95 Ų [2], the compound resides within favorable drug-like space per Lipinski's Rule of Five. It can serve as a core scaffold for lead optimization programs where maintaining balanced lipophilicity while introducing substituent diversity is a key objective. Procurement is appropriate for medicinal chemistry teams that prioritize calculated physicochemical property space as a selection criterion.

Metal Coordination and Supramolecular Chemistry Studies

The imidazole ring is a well-established metal-binding motif capable of coordinating transition metals such as Zn²⁺, Cu²⁺, and Fe²⁺/³⁺ . Combined with the hydrogen-bonding capacity of the carboxamide group, this compound may find application as a ligand in coordination chemistry or as a building block for metal-organic frameworks (MOFs). This application scenario stems from the compound's structural features rather than published coordination data.

Quote Request

Request a Quote for N-(2-(1H-imidazol-4-yl)ethyl)-5-phenyloxazole-2-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.